molecular formula C19H21N3O B13745248 9-((2-Morpholinoethyl)amino)acridine CAS No. 20308-90-1

9-((2-Morpholinoethyl)amino)acridine

Cat. No.: B13745248
CAS No.: 20308-90-1
M. Wt: 307.4 g/mol
InChI Key: RDSPWWIWPUOHAB-UHFFFAOYSA-N
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Description

9-((2-Morpholinoethyl)amino)acridine is a synthetic derivative of the 9-aminoacridine scaffold, a class of compounds known for their diverse biological activities and significant research value in several fields . Its planar acridine structure allows it to intercalate into DNA, while the 2-morpholinoethylamino side chain can influence solubility and interaction with biological targets. This compound is of particular interest in oncology and immunology research . Recent high-throughput screening has identified specific 9-aminoacridine derivatives as potent inhibitors of FoxP3, the master transcription factor in regulatory T-cells (Tregs) . By interfering with FoxP3's DNA-binding activity, these compounds can selectively abrogate the suppressive function of Tregs, thereby boosting anti-tumor immune responses in both ex vivo patient samples and in vivo murine models . This mechanism highlights its potential as a candidate for investigating novel Treg-based cancer immunotherapies. Furthermore, the core acridine pharmacophore is widely investigated for its anti-cancer properties , primarily through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes, which can lead to cell cycle arrest and apoptosis . The structural motif of 9-aminoacridines has also been explored for neurological research , specifically as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are key targets in the study of Alzheimer's disease . Additional research areas for acridine analogs include antimicrobial and antiviral studies . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals. This product is not a drug and cannot be used to diagnose, treat, cure, or prevent any disease.

Properties

CAS No.

20308-90-1

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)acridin-9-amine

InChI

InChI=1S/C19H21N3O/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)21-17)20-9-10-22-11-13-23-14-12-22/h1-8H,9-14H2,(H,20,21)

InChI Key

RDSPWWIWPUOHAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 9 2 Morpholinoethyl Amino Acridine

Strategies for the Construction of the Acridine (B1665455) Core

The formation of the tricyclic acridine scaffold is a critical first step in the synthesis of 9-((2-Morpholinoethyl)amino)acridine. A variety of synthetic routes, ranging from classical named reactions to more contemporary catalytic methods, have been developed for this purpose.

Established Reaction Pathways for Acridine Ring Formation

Several well-established reactions have been traditionally employed for the synthesis of the acridine nucleus. These methods, while foundational, often require harsh reaction conditions.

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). acs.org While effective, the use of polyphosphoric acid (PPA) can enable the reaction to proceed at lower temperatures, albeit sometimes with reduced yields. acs.org

Ullmann Acridine Synthesis: The Ullmann condensation is another classical approach where a primary amine is condensed with an aromatic carboxylic acid in the presence of a strong mineral acid. nih.gov This reaction typically proceeds via an N-arylanthranilic acid intermediate, which is then cyclized. researchgate.net

Friedländer Annulation: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a ketone or β-ketoester, to form the quinoline (B57606) ring system, which is a key component of the acridine structure. researchgate.netnih.gov This method is widely used for the synthesis of a variety of azaheterocyclic compounds, including acridines. researchgate.net

Table 1: Comparison of Established Acridine Core Syntheses

Reaction NameReactantsKey Reagents/ConditionsAdvantagesDisadvantages
Bernthsen SynthesisDiarylamine, Carboxylic Acid/AnhydrideZinc Chloride, High Temperature (200-270 °C) or PPADirect formation of 9-substituted acridinesHarsh reaction conditions, potentially low yields with PPA
Ullmann CondensationPrimary Amine, Aromatic Carboxylic AcidStrong Mineral Acid (e.g., H₂SO₄)Good for certain substituted acridinesOften requires multi-step process via N-arylanthranilic acid
Friedländer Annulation2-Aminoaryl Aldehyde/Ketone, Compound with Activated Methylene GroupAcid or Base CatalysisHigh versatility, applicable to a wide range of substratesCan produce isomeric mixtures depending on substrates

Novel Approaches to Acridine Scaffold Synthesis

In recent years, more efficient and milder methods for the synthesis of the acridine core have been developed, often employing transition metal catalysis or photocatalysis.

Copper-Catalyzed Methodologies: Copper-catalyzed tandem cyclization reactions have emerged as a powerful tool for the one-pot assembly of acridines. mdpi.comresearchgate.net These methods often feature simple operation, precious-metal-free conditions, and good functional group compatibility, providing an efficient route to a variety of acridine derivatives. mdpi.comresearchgate.net

Photocatalytic Strategies: Acridine photocatalysis has been utilized to enable novel synthetic transformations, including the construction of the acridine core itself. nih.govresearchgate.net These light-mediated reactions can often be performed under mild conditions and offer unique reactivity patterns. nih.govresearchgate.net

Incorporation of the 2-Morpholinoethylamino Side Chain at the C9 Position

Once the acridine core is synthesized, the next critical step is the introduction of the 2-morpholinoethylamino side chain at the C9 position. The C9 position of the acridine ring is particularly susceptible to nucleophilic attack, making it the primary site for functionalization. researchgate.net

Amine Condensation Reactions

The most common and direct method for introducing the 2-morpholinoethylamino side chain is through a nucleophilic aromatic substitution (SNA) reaction. nih.gov This typically involves the reaction of a 9-chloroacridine (B74977) intermediate with 2-morpholinoethylamine.

The synthesis of the 9-chloroacridine precursor is a key step and is often achieved by treating the corresponding acridone (B373769) with a chlorinating agent like phosphorus oxychloride (POCl₃). frontiersin.org The subsequent reaction with 2-morpholinoethylamine proceeds via nucleophilic displacement of the chlorine atom at the C9 position. nih.gov The reaction is often carried out in a suitable solvent such as DMF at elevated temperatures. mdpi.com

General Reaction Scheme:

Acridone Formation: Cyclization of an N-phenylanthranilic acid derivative to form the corresponding acridone.

Chlorination: Reaction of the acridone with POCl₃ to yield 9-chloroacridine.

Nucleophilic Substitution: Condensation of 9-chloroacridine with 2-morpholinoethylamine to afford 9-((2-Morpholinoethyl)amino)acridine.

Functional Group Interconversion Routes

While direct amine condensation is the most straightforward approach, functional group interconversion can also be employed. For instance, a precursor with a different functional group at the C9 position could be converted to the desired amino side chain. However, for the synthesis of 9-((2-Morpholinoethyl)amino)acridine, the direct condensation method is generally preferred due to its efficiency.

Targeted Derivatization and Structural Modification of 9-((2-Morpholinoethyl)amino)acridine Analogs

To explore structure-activity relationships (SAR) for various biological targets, the parent compound, 9-((2-Morpholinoethyl)amino)acridine, can be further modified. mdpi.comnih.gov Derivatization can occur at several positions, including the acridine ring, the amino linker, or the morpholine (B109124) moiety.

Acridine Ring Modification: Substituents can be introduced onto the acridine core either by starting with appropriately substituted precursors during the initial ring synthesis or by electrophilic aromatic substitution on the pre-formed acridine ring. Common modifications include the introduction of methoxy (B1213986), chloro, or nitro groups. researchgate.net

Amino Linker Modification: The length and nature of the linker between the acridine core and the morpholine ring can be varied. For example, analogs with different alkyl chain lengths or the inclusion of other functional groups within the linker can be synthesized. researchgate.net

Morpholine Ring Analogs: The terminal morpholine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or piperazine, to investigate the impact of the heterocyclic moiety on biological activity.

Table 2: Examples of Derivatization Strategies for 9-Aminoacridine (B1665356) Analogs

Modification SiteStrategyExamples of ModificationsRationale
Acridine RingUse of substituted starting materials in core synthesis or electrophilic substitution-OCH₃, -Cl, -NO₂Modulate electronic properties, solubility, and interaction with biological targets
Amino LinkerVarying the diamine used in the condensation stepAlkyl chains of different lengths, introduction of branchingOptimize spacing and flexibility for target binding
Terminal HeterocycleSubstitution of morpholine with other cyclic aminesPiperidine, piperazine, thiomorpholineInvestigate the role of the heterocyclic ring in activity and physicochemical properties

Modifications of the Acridine Ring System

Alterations to the core acridine structure are a primary strategy for modulating the physicochemical and biological properties of its derivatives. These modifications range from the addition of various substituents at the peripheral carbon positions to the more fundamental incorporation of heteroatoms into the tricyclic framework.

The introduction of substituents onto the acridine ring profoundly influences the molecule's electronic properties, planarity, and potential for intermolecular interactions. Research into structure-activity relationships (SAR) has revealed that both the nature and position of these substituents are critical.

For instance, halogenation of the acridine ring has been shown to increase the DNA binding affinity and frameshift mutagenicity of 9-aminoacridine derivatives. researchgate.net Specifically, the introduction of a chlorine atom tends to enhance activity, whereas a methyl group can reduce it. researchgate.net In studies of quinacrine (B1676205) analogs, which share the 9-aminoacridine core, a 2-chloro substituent conferred greater activity compared to a 3-chloro substituent. e3s-conferences.org The strategic placement of methoxy (–OCH₃) and amino (–NH₂) groups has also been extensively explored. For example, 6-chloro-2-methoxyacridine (B15215803) is a common and crucial intermediate in the synthesis of potent derivatives. nih.govnih.gov The combination of a 6-chloro and 2-methoxy substituent pattern on the acridine ring has been identified as a requirement for exerting good antimalarial activity in certain 9-aminoacridine series. nih.gov Furthermore, the addition of amino groups, such as in 3,6-diamino-9-anilinoacridines, has been shown to produce compounds with potent activity. nih.gov

The table below summarizes the observed effects of various substituents on the properties of 9-aminoacridine derivatives based on several research findings.

SubstituentPosition(s)Observed EffectReference(s)
Chlorine (Cl)PeripheralGenerally increases DNA binding affinity and biological activity. researchgate.net
Chlorine (Cl)2More active than a 3-chloro substituent in certain quinacrine analogs. e3s-conferences.org
Chlorine (Cl)6Often combined with a 2-methoxy group for enhanced antimalarial activity. nih.gov
Methyl (CH₃)PeripheralReduced mutagenic activity and DNA binding affinity. researchgate.net
Methoxy (OCH₃)2Often combined with a 6-chloro group for enhanced antimalarial activity. nih.gov
Amino (NH₂)3, 63,6-diamino substitution can lead to potent biological activity. nih.gov

These findings underscore that the activity of 9-aminoacridine derivatives is highly dependent on the specific halogenation and substitution pattern around the central ring system. oup.com

A more profound modification of the acridine core involves the replacement of one of the carbon atoms in the tricyclic system with a heteroatom, typically nitrogen, to create an aza-acridine. These analogs, such as pyrido[2,1-b]quinazolin-11-ones, maintain the planar structure necessary for DNA intercalation while altering the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov

The synthesis of these aza-acridine derivatives often begins with precursors like 2,6-dichlorobenzoic acid, which can be reacted with an aminopyridine to form an intermediate acid. nih.gov This intermediate then undergoes intramolecular cyclization to yield the chloro-substituted aza-acridone core. nih.gov This core structure can then be further functionalized, for example, by nucleophilic substitution with various amines to install side chains. nih.gov Studies have shown that the introduction of an additional nitrogen atom into the ring system may not significantly alter certain biological activities but can result in lower cytotoxicity, suggesting a potential strategy for improving the therapeutic index of these compounds. oup.comresearchgate.net

Structural Variations of the 2-Morpholinoethylamino Moiety

The side chain at the 9-amino position plays a crucial role in the molecule's interaction with biological targets and influences its pharmacokinetic properties. Modifications to the 2-morpholinoethylamino group are therefore a key aspect of derivatization strategies.

The ethyl (two-carbon) linker in 9-((2-Morpholinoethyl)amino)acridine can be readily modified to alter its length and conformational flexibility. Synthetic strategies have been developed to generate libraries with variable spacer lengths. nih.gov For example, replacing the ethylenediamine (B42938) precursor with 1,3-diaminopropane (B46017) introduces an additional methylene unit, extending the linker to a three-carbon chain. This seemingly minor change can significantly alter the positioning of the terminal basic morpholine group relative to the acridine plane.

More complex linkers have also been explored. For instance, spermidine-type linkers have been incorporated to create bis-acridine molecules, where two acridine units are tethered together by a long, flexible chain. These variations allow for a systematic investigation of how the distance and geometric relationship between the intercalating ring and the terminal amine affect biological function.

The morpholine ring is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles. While the replacement of the entire morpholine group with other amines (e.g., dimethylamino) is a common derivatization strategy, direct substitution on the morpholine ring itself represents a more subtle modification. nih.govresearchgate.net

General synthetic methods for producing C-substituted morpholines are well-established and often start from chiral precursors like amino alcohols. researchgate.net These methods allow for the introduction of various functional groups onto the morpholine ring, which can modulate its basicity, steric profile, and hydrogen bonding potential. Although specific examples of 9-aminoacridine derivatives with substituted morpholine rings are not widely detailed in the literature, the synthetic accessibility of such substituted morpholines makes them a viable, albeit less explored, avenue for fine-tuning the properties of the parent compound. researchgate.net

Parallel and Combinatorial Synthesis Approaches for Library Generation

To efficiently explore the vast chemical space made possible by the derivatization strategies described above, modern synthetic approaches like parallel and combinatorial synthesis are employed. These methods enable the rapid generation of large, diverse libraries of related compounds for high-throughput screening.

A notable parallel synthesis strategy for 9-aminoacridines allows for the variation of both the acridine core and the diamine side chain. This approach can be summarized in several key stages:

Core Synthesis : A library of diversely substituted 9-chloroacridine heterocycles is prepared. A novel route utilizes commercially available salicylic (B10762653) acid derivatives, which are activated as triflates and then coupled with various anilines, followed by cyclization.

Side Chain Synthesis : Concurrently, a library of diamine side chains is generated. For example, a linker like 1,3-diaminopropane can be systematically functionalized with a selection of aldehydes or carboxylic anhydrides to create a diverse set of terminal amine groups.

Coupling : The 9-chloroacridine intermediates are activated by treatment with phenol (B47542) to form more reactive 9-phenoxyacridines. These are then coupled with the members of the diamine library in a parallel fashion, with each reaction occurring in a separate vessel.

Purification : The resulting library of final 9-aminoacridine products is purified, often using techniques amenable to parallel processing, such as solid-phase extraction (SPE) with ion-exchange resins.

This parallel approach, in contrast to "split-and-pool" combinatorial methods where compounds are synthesized as mixtures, produces individual compounds in spatially separate wells or vessels. This simplifies the subsequent screening and identification process, as the structure of any active "hit" is already known by its location. Solid-phase synthesis has also been described as a strategy to rapidly generate libraries of 9-anilinoacridines with varied spacer lengths and functional groups. nih.gov These high-throughput synthetic methodologies are indispensable for systematically probing the structure-activity relationships of the 9-aminoacridine scaffold.

Green Chemistry Principles in the Synthesis of Acridine Derivatives

The synthesis of acridine derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. bch.ronih.gov Conventional methods like the Bernthsen synthesis, for instance, require high temperatures and strong acids, leading to low yields and difficult purification processes. bch.rotandfonline.com In response to the growing need for sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of acridines, including compounds structurally related to 9-((2-Morpholinoethyl)amino)acridine.

The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For acridine synthesis, this translates into several key strategies: the use of alternative energy sources, employment of eco-friendly catalysts and solvents, and the development of one-pot, multi-component reactions to improve atom economy and reduce waste.

One of the prominent green approaches in acridine synthesis is the utilization of microwave irradiation. tandfonline.comrsc.org Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. rsc.orgresearchgate.net For example, a modified Bernthsen synthesis of 9-substituted acridines using p-toluenesulphonic acid (p-TSA) as a catalyst under microwave irradiation provides a more environmentally benign route compared to traditional methods that use stoichiometric amounts of zinc chloride or polyphosphoric acid. tandfonline.comtandfonline.com This method is not only faster but also employs a catalyst that is water-soluble and easily removed from the reaction mixture. tandfonline.com

Another key aspect of green acridine synthesis is the use of environmentally benign solvents and catalysts. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. rsc.org Researchers have developed methods for synthesizing acridine derivatives in water, sometimes in combination with co-solvents like polyethylene (B3416737) glycol (PEG), under metal-free conditions. rsc.orgresearchgate.net The use of heterogeneous catalysts, such as a Co/C catalyst derived from rice husks, further enhances the green credentials of these synthetic routes by allowing for easy separation and potential reuse of the catalyst. rsc.org

Ultrasonic irradiation is another alternative energy source that has been explored for the synthesis of acridine derivatives. bch.roacs.org Sonochemistry can promote reactions by creating localized high-temperature and high-pressure zones, leading to faster reaction rates and higher yields. acs.org This method, combined with the use of green solvents, presents a promising avenue for the sustainable production of acridine compounds. acs.org

The development of one-pot, multi-component reactions is also a cornerstone of green chemistry in this field. rsc.org These reactions, where multiple steps are carried out in a single reaction vessel, minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation. rsc.org For instance, the synthesis of acridine-1,8-diones has been achieved through a one-pot reaction of 1,3-cyclohexanedione, arylaldehydes, and aniline (B41778) in a greener solvent system under microwave irradiation. researchgate.net

While specific green synthetic routes for 9-((2-Morpholinoethyl)amino)acridine are not extensively detailed in the provided literature, the principles and methodologies applied to other acridine derivatives are directly applicable. The synthesis of the 9-chloroacridine intermediate, a common precursor, can be made greener by employing the aforementioned techniques. Subsequently, the substitution reaction with 2-morpholinoethan-1-amine to yield the final product could be optimized to use greener solvents and milder conditions, potentially under microwave or ultrasonic irradiation to enhance efficiency.

The following table summarizes various green chemistry approaches for the synthesis of different acridine derivatives, highlighting the key improvements over traditional methods.

Acridine DerivativeGreen MethodCatalystSolventKey Advantages
9-Substituted AcridinesMicrowave Irradiationp-Toluenesulphonic acid (p-TSA)Solvent-freeReduced reaction time, better yields, easily removable catalyst. tandfonline.com
Acridine DerivativesMicrowave IrradiationCo/C from rice husksWaterDecreased reaction time, eco-friendly solvent, reusable catalyst. rsc.org
Acridine Sulfonamide DerivativesRoom Temperature SynthesisSulfuric AcidWaterHigh yields and purities, environmentally friendly catalyst and solvent. rsc.org
Acridine-1,8-dionesMicrowave IrradiationMetal-freeWater:PEG-400Rapid, sustainable, high yields, avoids metal catalysts. researchgate.net
Acridine-functionalized Covalent Organic PolymersSonochemistry and Ion Induction-Aqueous solutionRapid, environmentally friendly, mild conditions. acs.org

The continuous development and application of these green chemistry principles are crucial for the sustainable production of medicinally important compounds like 9-((2-Morpholinoethyl)amino)acridine, minimizing the environmental impact of chemical synthesis.

Mechanistic Investigations of 9 2 Morpholinoethyl Amino Acridine at the Molecular and Cellular Level Preclinical Focus

Nucleic Acid Interaction Mechanisms

The planar tricyclic ring system of the acridine (B1665455) scaffold is a well-established pharmacophore known for its ability to bind to nucleic acids, including both DNA and RNA. mdpi.com The primary mode of interaction for many 9-aminoacridine (B1665356) derivatives is through intercalation, where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is fundamental to the molecule's biological activities and is influenced by the nature of the side chains attached to the acridine ring.

Detailed structural insights into the DNA intercalation of acridine compounds bearing a morpholinoethyl side chain come from X-ray crystallography studies of a closely related derivative, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide. nih.gov In these studies, the compound was co-crystallized with the DNA hexanucleotide d(CGTACG)₂, providing a high-resolution view of the molecular interactions at the atomic level. nih.gov

In the crystalline state, the structural analysis of the complex formed between 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide and the d(CGTACG)₂ duplex reveals a clear intercalation stoichiometry. nih.gov One molecule of the acridine derivative was observed to intercalate at each of the two CpG dinucleotide steps within the DNA duplex. nih.gov Additionally, the crystal structure showed an extra drug molecule positioned at the end of the DNA helix, linking it to an adjacent duplex in the crystal lattice through a process known as "end-stacking". nih.gov

While specific binding affinity constants for 9-((2-Morpholinoethyl)amino)acridine are not detailed in the available literature, studies on related acridine-4-carboxamides demonstrate that modifications to the acridine chromophore can significantly enhance DNA binding affinity and the associated energetics of complex formation. nih.gov The cationic character of these compounds at physiological pH means that their binding properties are also dependent on ionic strength. nih.gov

The crystallographic data for the related morpholino-acridine derivative provides direct evidence of sequence-specific binding. The molecule preferentially intercalates at CpG (5'-Cytosine-Guanine-3') dinucleotide steps. nih.gov Upon binding, the acridine ring is positioned between the C-G base pairs, while the (2-Morpholinoethyl)amino side chain is oriented to lie within the major groove of the DNA helix. nih.gov In this position, the protonated morpholino nitrogen of the side chain is situated near the N7 and O6 atoms of the guanine (B1146940) base, indicating specific interactions that stabilize the complex. nih.gov This preference for guanine-containing sequences, particularly 5'-CG sites, is a noted characteristic for some acridine derivatives. nih.gov

The act of intercalation necessarily induces significant local changes in the topology of the DNA double helix. For 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, these distortions have been precisely measured. The insertion of the acridine ring forces the adjacent base pairs apart, resulting in a rise of 7.1 Å at the intercalation site. nih.gov This physical separation is accompanied by a significant unwinding of the DNA helix at the binding site. nih.gov The unwinding can relieve the torsional stress of negatively supercoiled DNA. nih.gov The crystallographic data revealed that the DNA was unwound by 10° at the first CpG step and by 8° at the second. nih.gov Interestingly, this local unwinding was compensated by an 11° overwinding of the central TpA step of the hexanucleotide. nih.gov Such alterations in DNA topology are critical as they can interfere with the function of enzymes that rely on specific DNA conformations.

Topological ParameterObserved ValueLocation
Helical Unwinding10°CpG Step 1
Helical UnwindingCpG Step 2
Helical Overwinding11°Central TpA Step
Base Pair Rise7.1 ÅIntercalation Site

The interaction of 9-aminoacridine derivatives is not limited to DNA. Studies on the parent compound, 9-aminoacridine (9AA), have shown that it also binds to RNA and can significantly disrupt its metabolism. nih.gov Research in mammalian cells demonstrates that 9AA acts as a potent inhibitor of ribosome biogenesis by targeting both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these transcripts. nih.govmdpi.com

Using a fluorescent intercalator displacement assay, it was confirmed that 9AA binds effectively to RNA in vitro. nih.gov This interaction is believed to be the mechanism responsible for the observed inhibition of pre-rRNA maturation steps. nih.gov The rapid inhibition of RNA Polymerase I (Pol I) transcription, with a significant drop in primary pre-rRNA transcripts occurring within minutes of cellular exposure, highlights the efficiency with which the acridine scaffold can access the nucleolus and interfere with RNA-related processes. mdpi.com These findings suggest that 9-((2-Morpholinoethyl)amino)acridine likely shares this capacity to interact with RNA and modulate its processing.

Topoisomerases are essential enzymes that regulate the topology of DNA, managing supercoiling and tangling that occurs during replication, transcription, and other cellular processes. mdpi.com Many acridine-based compounds are known to target these enzymes, particularly topoisomerase II (Topo II). nih.gov They can function as "topoisomerase poisons," which stabilize the transient enzyme-DNA complex (cleavage complex), leading to the accumulation of double-strand breaks in the DNA. nih.gov

However, another mechanism of action involves catalytic inhibition, where the drug interferes with the enzyme's activity without necessarily stabilizing the cleavage complex. nih.gov This mode of action is a feature of some acridine-based agents, which are developed to inhibit topoisomerase activity without generating the DNA strand breaks that can lead to secondary malignancies. nih.gov Studies on various 9-aminoacridine derivatives confirm their ability to inhibit Topo IIα activity. mdpi.comnih.gov The structure-activity relationships for acridinecarboxamides are often rationalized in the context of their ability to poison topoisomerase II, suggesting that the interaction between the drug's side chain and the enzyme is a critical determinant of this activity. nih.govnih.gov

Interaction with Topoisomerase Enzymes

Inhibition Kinetics and Specificity of Topoisomerase I and II

The planar aromatic structure of the acridine nucleus is a key feature enabling compounds like 9-((2-Morpholinoethyl)amino)acridine to function as potent inhibitors of DNA topoisomerases. jscimedcentral.comijper.org These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. researchgate.net Acridine derivatives generally act by intercalating between DNA base pairs, a mechanism that disrupts the normal function of topoisomerases. jscimedcentral.comijper.org

Inhibitors of topoisomerase II (Topo II) are typically categorized into two main classes: topoisomerase poisons and catalytic inhibitors. mdpi.com Topoisomerase poisons, such as the well-known acridine derivative amsacrine, stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA. researchgate.netmdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks and subsequent cell death. jscimedcentral.com

Conversely, catalytic inhibitors interfere with the enzyme's function without trapping the cleavage complex. mdpi.comnih.gov These agents may act by preventing the binding of the enzyme to DNA or by inhibiting ATP hydrolysis, which is necessary for enzyme turnover. mdpi.com Studies on various 9-aminoacridine derivatives have shown that they can act as catalytic inhibitors of Topo II, a mechanism that circumvents the generation of DNA strand breaks that can lead to secondary malignancies. nih.gov The specific inhibition kinetics of 9-((2-Morpholinoethyl)amino)acridine are determined by the nature of its side chain, which influences its binding affinity and interaction with the enzyme-DNA complex. Research on a broad range of 3,9-disubstituted acridines has demonstrated potent inhibitory activity against both Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα), with some derivatives showing significantly higher potency against Topo I. mdpi.com

Table 1: Comparative Inhibition of Topoisomerases by Acridine Derivatives This table presents representative data for related acridine compounds to illustrate typical inhibitory activities, as specific kinetic data for 9-((2-Morpholinoethyl)amino)acridine was not available.

Compound TypeTarget EnzymeInhibition TypePotency RangeReference
3,9-Disubstituted AcridinesTopoisomerase IInhibitorIC50: 1–5 µM mdpi.com
3,9-Disubstituted AcridinesTopoisomerase IIαInhibitor~20-fold less active than against Topo I mdpi.com
Acridine-based Catalytic InhibitorsTopoisomerase IICatalytic InhibitorEC50: 8.15–42.09 µM (in NSCLC cells) nih.gov
Amsacrine (mAMSA)Topoisomerase IIαPoisonEffective at 100 µM in vitro mdpi.com
Formation of Covalent Cleavage Complexes

The formation and stabilization of a covalent ternary complex, consisting of the inhibitor, DNA, and the topoisomerase enzyme, is the hallmark of topoisomerase "poisons". mdpi.com The planar acridine ring intercalates into the DNA at the site of cleavage, while the side chain, in this case, the (2-Morpholinoethyl)amino group, projects into the major or minor groove. This positioning interferes with the enzymatic re-ligation step. nih.gov

Crystal structure analysis of a closely related compound, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, bound to a DNA hexanucleotide, reveals that the intercalated drug's side chain lies in the major groove. nih.gov This interaction is crucial for rationalizing the structure-activity relationships for Topo II inhibition. nih.gov Photo-activatable analogs of acridine inhibitors have been used to map the binding site within the cleavage complex. These studies show that the inhibitor attaches to bases immediately adjacent to the phosphodiester bonds cleaved by the enzyme, confirming that the topoisomerase creates or stabilizes a preferential binding site for the inhibitor precisely at the point of DNA scission. nih.gov Therefore, 9-((2-Morpholinoethyl)amino)acridine likely functions by stabilizing this DNA-protein covalent intermediate, turning the essential enzyme into a cellular toxin.

Subcellular Localization of Enzyme-Compound Interactions

The primary targets of 9-((2-Morpholinoethyl)amino)acridine, Topoisomerase I and II, are nuclear enzymes. Consequently, the critical enzyme-compound interactions occur within the cell nucleus. The compound must cross the plasma and nuclear membranes to reach its site of action. Studies on other acridine derivatives have confirmed their ability to accumulate in cell nuclei. mdpi.com

Using techniques like confocal microscopy, the localization of acridine derivatives within cells can be visualized. bohrium.com Research on a photo-activatable analog of the acridine inhibitor m-AMSA demonstrated that in the presence of Topo II, the inhibitor binds directly to the DNA substrate within the enzyme-DNA complex. nih.gov This indicates that the key interaction is localized precisely at the site of enzyme activity on the nuclear DNA. While the primary site of action is the nucleus, some acridine compounds, such as acridine orange, are also known to accumulate in acidic organelles like lysosomes. researchgate.net This suggests that while the therapeutically relevant interactions are nuclear, the compound may distribute to other subcellular compartments as well.

Protein and Enzyme Interaction Profiles (Excluding Clinical Targets)

Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

The acridine scaffold is a well-established pharmacophore for the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov Numerous studies on 9-aminoacridine and 9-amino-1,2,3,4-tetrahydroacridine (tacrine) derivatives have demonstrated potent inhibitory activity against both enzymes. nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine.

The planar acridine ring system typically interacts with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the cholinesterase enzymes. The nature and length of the substituent at the 9-position are critical in determining the potency and selectivity of inhibition. nih.gov For instance, studies on bis-amiridine compounds, which feature a related 4-aminopyridine (B3432731) fragment, show that they are more effective against BChE than AChE. mdpi.com Kinetic analyses often reveal a mixed-type inhibition mechanism, suggesting that the compounds bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Given the structural similarities, 9-((2-Morpholinoethyl)amino)acridine is expected to exhibit inhibitory activity against both AChE and BChE.

Table 2: Cholinesterase Inhibition by Related Acridine Derivatives This table provides representative data for related acridine compounds to illustrate typical inhibitory activities, as specific IC50/Ki values for 9-((2-Morpholinoethyl)amino)acridine were not available.

Compound TypeTarget EnzymeInhibition TypePotency (Ki or IC50)Reference
Bis-amiridine (Compound 3a)AChEMixed-typeKi = 0.772 µM mdpi.com
Bis-amiridine (Compound 3a)BChEMixed-typeKi = 0.0578 µM mdpi.com
9-phosphoryl-acridine (Compound 2d)BChE-IC50 = 6.90 µM nih.gov
9-heterocyclic amino-N-methyl-9,10-dihydroacridinesAChE & BChEEffective InhibitorData not specified nih.gov

Other Enzyme Modulations (e.g., Glycosidases, Carbonic Anhydrase)

Beyond topoisomerases and cholinesterases, the versatile acridine scaffold has been shown to interact with other enzyme classes.

Glycosidases: Several studies have identified acridine derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. bohrium.comnih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov A series of acridine-linked thioacetamides exhibited excellent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. nih.gov The most potent compound in one study demonstrated competitive inhibition, suggesting it binds to the enzyme's active site. nih.gov Similarly, novel poly-hydroxyl functionalized acridine derivatives also showed high inhibitory activity against α-glucosidase. nih.gov

Carbonic Anhydrase: The acridine structure has also been incorporated into inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation. nih.govtandfonline.com An acridine orange-sulfonamide derivative was synthesized and found to be a potent, low nanomolar inhibitor of the tumor-associated isoform CA IX. nih.govtandfonline.com It also effectively inhibited another transmembrane isoform, CA XII, while showing much weaker, micromolar-range inhibition against the cytosolic isoforms CA I and II. nih.govtandfonline.com This isoform selectivity highlights the potential for developing targeted inhibitors based on the acridine framework.

Table 3: Modulation of Other Enzymes by Acridine Derivatives

Compound TypeTarget EnzymeActivityPotency (IC50 or Ki)Reference
Acridine-thioacetamide (Compound 9b)α-GlucosidaseInhibitionIC50 = 80.0 µM nih.gov
Acridine-1,2,3-triazole (Compound 5h)α-GlucosidaseInhibition (Competitive)IC50 = 80.3 µM bohrium.com
Acridine Orange-SulfonamideCarbonic Anhydrase IXInhibitionLow Nanomolar nih.govtandfonline.com
Acridine Orange-SulfonamideCarbonic Anhydrase XIIInhibitionEffective Inhibition nih.govtandfonline.com
Acridine Orange-SulfonamideCarbonic Anhydrase I & IIInhibitionMicromolar nih.govtandfonline.com

Molecular Docking and Binding Site Characterization

Molecular docking simulations provide valuable insights into the binding modes of acridine derivatives with their protein targets at an atomic level.

Cholinesterases: For cholinesterase inhibition, docking models of tacrine (B349632) and its analogs show the acridine core positioned within the active site gorge of the enzyme. nih.gov The molecule is often stabilized by π-π stacking interactions with aromatic residues, such as tryptophan, and hydrogen bonds. The 9-amino group and its substituent can form critical interactions with residues in either the catalytic or peripheral sites of the enzyme, explaining the observed mixed-type inhibition kinetics. nih.gov The specific conformation and interactions of the (2-Morpholinoethyl)amino side chain of the title compound would dictate its precise binding mode and inhibitory profile against AChE and BChE.

Cellular and Subcellular Distribution Studies (In Vitro Models)

The efficacy of a pharmacological agent is fundamentally linked to its ability to reach and accumulate at its site of action. For compounds like 9-((2-Morpholinoethyl)amino)acridine, understanding how it traverses the cell membrane and where it localizes within the cell is critical to deciphering its mechanism of action.

The precise mechanisms governing the entry of 9-((2-Morpholinoethyl)amino)acridine into cells have not been extensively detailed in published literature. However, based on its molecular structure, several plausible pathways can be inferred. The core of the molecule is a planar, aromatic, and lipophilic acridine ring system. This feature generally facilitates passage across the lipid bilayer of the cell membrane via passive diffusion.

Following cellular uptake, the subcellular distribution of 9-((2-Morpholinoethyl)amino)acridine is dictated by its chemical properties. The primary intracellular target for the 9-aminoacridine scaffold is nucleic acids. X-ray crystallography studies of a closely related compound, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, have shown that the acridine ring intercalates directly between the base pairs of the DNA double helix nih.gov. This strong evidence suggests a significant accumulation of 9-((2-Morpholinoethyl)amino)acridine within the cell nucleus, where it can directly interact with the genome.

In addition to its nuclear localization, the basic nature of the morpholino side chain suggests that the compound may accumulate in acidic cellular compartments. As a lysosomotropic agent, the molecule can diffuse into lysosomes in its neutral state, where the acidic environment (pH 4.5-5.0) leads to protonation of the morpholino nitrogen. This charged form is then unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within these organelles mdpi.com. This phenomenon has been observed with other fluorescent acridine compounds, such as Acridine Orange, which is widely used as a marker for acidic vesicles researchgate.net.

Modulation of Key Cellular Pathways and Processes (Preclinical Context)

Once inside the cell, 9-((2-Morpholinoethyl)amino)acridine exerts its biological effects by perturbing fundamental cellular processes, including cell division, programmed cell death, and the synthesis of essential macromolecules.

A hallmark of many DNA-intercalating agents is the induction of cell cycle arrest, and compounds based on the 9-aminoacridine scaffold are well-documented to exhibit this activity arabjchem.orgresearchgate.netfrontiersin.org. Preclinical studies on various 9-acridinyl derivatives have demonstrated a potent ability to block cell cycle progression, particularly at the G2/M checkpoint rsc.org. This arrest prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of cell death pathways.

The G2/M arrest is typically triggered by DNA damage response pathways that recognize the structural distortion of DNA caused by intercalation. This leads to the activation of kinases that ultimately inhibit the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. While specific data for 9-((2-Morpholinoethyl)amino)acridine is limited, the effects of related compounds on cancer cell lines provide a clear mechanistic model.

Table 1: Representative Effects of 9-Acridinyl Derivatives on Cell Cycle Distribution in Cancer Cells rsc.org
CompoundCell LinePredominant Cell Cycle Phase Arrest
9-Acridinyl-glycine derivativeK562 (Leukemia)G2/M Phase
9-Acridinyl-alanine derivativeA549 (Lung Cancer)G2/M Phase
Amsacrine (Reference)K562 (Leukemia)S Phase

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death. The 9-aminoacridine class of compounds is a known inducer of apoptosis arabjchem.orgfrontiersin.orgresearchgate.net. This form of controlled cell death is characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases nih.govyoutube.com. The induction of apoptosis by 9-aminoacridines is linked to the cellular stress caused by DNA intercalation and the subsequent G2/M arrest.

In contrast, necroptosis is a distinct, pro-inflammatory form of programmed cell death that is typically activated when apoptosis is inhibited nih.govcellsignal.com. It is executed through a kinase-driven pathway involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase domain-Like pseudokinase (MLKL) nih.govresearchgate.net. Currently, there is no specific evidence in the scientific literature to suggest that 9-((2-Morpholinoethyl)amino)acridine or its close analogs induce cell death via the necroptotic pathway. The primary mechanism of cell killing for this class of compounds appears to be apoptosis.

Table 2: Key Cellular Markers Distinguishing Apoptosis and Necroptosis
FeatureApoptosisNecroptosis
Key Initiator ProteinCaspase-8RIPK1
Key Executioner ProteinCaspase-3Phospho-MLKL
Membrane IntegrityMaintained (Apoptotic Bodies)Lost (Lysis)
Inflammatory ResponseGenerally non-inflammatoryPro-inflammatory

Beyond its direct interaction with DNA, a critical and potent mechanism of action for the 9-aminoacridine core structure is the profound inhibition of ribosome biogenesis zendy.iorowan.edurowan.edu. Research on the parent compound, 9-aminoacridine, demonstrates that it rapidly abolishes the synthesis of new ribosomes by targeting the process at multiple levels nih.govmdpi.comnih.gov.

Firstly, 9-aminoacridine acts as a potent inhibitor of RNA Polymerase I, the enzyme responsible for transcribing the 47S precursor ribosomal RNA (pre-rRNA) in the nucleolus nih.govresearchgate.net. This leads to a rapid depletion of the primary transcripts necessary for ribosome production. Secondly, in addition to blocking transcription, 9-aminoacridine also interferes with the complex processing and maturation of already synthesized pre-rRNA molecules nih.govresearchgate.net. This dual-pronged attack on both the transcription and processing of rRNA effectively shuts down the ribosome assembly line, depriving the cell of the machinery required for protein synthesis, which is essential for cell growth and proliferation zendy.iomdpi.com. This powerful anti-proliferative mechanism is a key feature of the 9-aminoacridine scaffold and is considered a primary contributor to its biological activity.

Modulation of Cellular Signaling Cascades (e.g., PI3K/AKT/mTOR, NF-κB, p53)

Preclinical research into the mechanisms of action for 9-aminoacridine derivatives has revealed their capacity to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer. While detailed studies focusing specifically on 9-((2-Morpholinoethyl)amino)acridine are limited in the public domain, the broader class of 9-aminoacridine compounds, to which it belongs, has been shown to exert effects on the PI3K/AKT/mTOR, NF-κB, and p53 signaling cascades. These pathways are crucial for regulating cell growth, proliferation, survival, and apoptosis, making them important targets in oncology research.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that promotes cell growth and survival. Some 9-aminoacridine-based anticancer drugs have been found to suppress this pathway. This class of compounds has the potential to interfere with multiple biological pathways simultaneously, including the PI3K/AKT/mTOR pathway. The ability of these derivatives to affect this signaling cascade makes them a subject of interest for their potential anti-proliferative properties.

NF-κB Signaling

The NF-κB pathway plays a significant role in inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain 9-aminoacridine derivatives have been shown to suppress NF-κB activity. This suppression can lead to the induction of p53 function, a critical tumor suppressor. The interplay between NF-κB and p53 is a key aspect of the mechanism of action for some compounds in this class. For instance, the activation of p53 by some 9-aminoacridines has been linked to the inhibition of NF-κB-dependent pathways, rather than the induction of DNA damage.

p53 Signaling Pathway

The p53 tumor suppressor protein is a central regulator of the cell cycle and apoptosis in response to cellular stress. A number of 9-aminoacridine derivatives have been investigated for their ability to activate p53 signaling. In some cancer cells, such as renal cell carcinoma, these compounds have been observed to strongly induce p53 function. This activation is noteworthy because it does not appear to be mediated by genotoxic stress, a common mechanism for p53 activation by other anticancer agents. Instead, as mentioned, it is linked to the suppression of NF-κB activity. The restoration of wild-type p53 function in cancer cells with mutant p53 is a rational therapeutic approach that has been explored with 9-aminoacridine derivatives.

The following table summarizes the general effects of the broader class of 9-aminoacridine derivatives on these signaling pathways, based on available preclinical research. It is important to reiterate that these findings may not be directly representative of the specific actions of 9-((2-Morpholinoethyl)amino)acridine, for which detailed studies are not currently available.

Signaling PathwayGeneral Effect of 9-Aminoacridine DerivativesPotential Downstream Consequences
PI3K/AKT/mTOR SuppressionInhibition of cell growth and proliferation
NF-κB SuppressionInhibition of anti-apoptotic signaling
p53 Activation/Induction of functionPromotion of apoptosis and cell cycle arrest

Structure Activity Relationship Sar Investigations of 9 2 Morpholinoethyl Amino Acridine Analogs

Systematic Modification of the Acridine (B1665455) Chromophore and its Impact on Biological Activity

Influence of Substituents at Positions 1-8

The introduction of substituents onto the acridine core has been a key strategy in the development of potent analogs. The nature, size, and position of these substituents can drastically alter biological activity, including cytotoxicity and enzyme inhibition.

Research has shown that small substituents are often preferred. For instance, in a series of bis(acridine-4-carboxamides), analogs with small groups like methyl (CH₃) or chloro (Cl) at the 5-position demonstrated superior potency. nih.gov Conversely, the introduction of larger substituents at any position on the acridine ring generally leads to a decrease in activity, which is likely attributable to a reduced DNA binding affinity caused by steric hindrance. nih.gov

The electronic effects of substituents also play a critical role. Studies have indicated that electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can enhance activity. For example, compounds featuring an electron-donating group at the 7- or 8-position were found to be more active, potentially due to more effective interactions with DNA. google.com Specifically, a methoxy group at the C2 position was associated with the greatest cytotoxic activity in one study. nih.gov In contrast, the transposition of a methoxy group from the 7-position to the 3-position resulted in a loss of activity, highlighting the regiochemical sensitivity of the acridine scaffold. researchgate.net However, some electron-withdrawing groups have also been shown to produce potent compounds, such as a 2-methoxy-3-chloro analog which remained highly active. researchgate.net

The table below summarizes the observed effects of various substituents at different positions on the acridine ring.

Position(s)SubstituentEffect on Biological ActivityReference
5Methyl (CH₃), Chloro (Cl)Superior potency nih.gov
AnyLarge/Bulky GroupsDecreased potency nih.gov
1, 8Methyl (CH₃), Chloro (Cl)Acceptable, but added little to potency nih.gov
7, 8Electron-Donating GroupsIncreased activity google.com
2Methoxy (-OCH₃)Greatest cytotoxic activity nih.gov
2Butyl (-C₄H₉)More active than Ethyl or Methyl at the same position google.com
3Methoxy (-OCH₃) (transposed from 7)Loss of activity researchgate.net
4, 6Methyl (CH₃), Chloro (Cl)No obvious effect on activity nih.gov

Role of Planarity and Aromaticity

The biological activity of acridine derivatives is fundamentally linked to the planarity and aromaticity of the tricyclic chromophore. nih.gov This structural feature is critical for the primary mechanism of action for many analogs: intercalation into the DNA double helix. nih.govnih.gov The flat, electron-rich surface of the acridine ring system, which has a thickness of approximately 3.4 Å, allows it to slip between the base pairs of DNA, a process stabilized by π-π stacking and van der Waals interactions.

The importance of planarity is starkly illustrated when comparing acridine derivatives to their non-planar counterparts. For example, the antibacterial activity of aminacrine, a planar molecule, is significantly higher than that of its tetrahydro analogue, tacrine (B349632), which has a non-planar, partially saturated ring. nih.gov Any modification that disrupts the planarity of the acridine core is likely to reduce its DNA intercalative ability and, consequently, its biological efficacy.

While a high degree of planarity is essential for intercalation, subtle modifications to the size of the planar system can be used to modulate activity and improve pharmacokinetic properties. Research into "less-than-ideal" intercalators, which may feature truncated or extended planar aromatic systems, has shown that reducing DNA affinity can sometimes enhance transcellular diffusion and tumor penetration. fccc.edu Nonetheless, the core requirement remains a substantially planar and aromatic structure capable of engaging in intercalative binding. nih.gov

Elucidation of the N9-Substituent's Role in Modulating Activity

The substituent at the 9-amino position of the acridine ring projects away from the intercalated chromophore and typically resides in one of the DNA grooves. This side chain plays a crucial role in modulating the compound's biological activity by influencing DNA binding affinity, sequence selectivity, and interactions with enzymes such as topoisomerases.

Effects of Linker Length and Branching on Intercalation Properties

The length of the alkyl chain linking the acridine C9-amino group to a terminal functional group is a critical determinant of biological activity. Studies on acridine-linked aniline (B41778) mustards, where the alkyl chain was varied from two to five carbons, revealed a clear relationship between linker length and DNA cross-linking ability. nih.gov While increasing the chain length did not affect the reactivity of the terminal mustard moiety, it did alter its positioning relative to the DNA, with the four-carbon (C4) linker demonstrating maximal cross-linking ability and antitumor activity. nih.gov This suggests an optimal distance is required for the terminal group to interact effectively with its target once the acridine core is intercalated.

In another study, truncating the linker resulted in reduced activity, whereas extending it by one methylene (B1212753) unit had a minimal impact, further underscoring the sensitivity of activity to linker length. researchgate.net

The table below illustrates the impact of linker length on the activity of acridine-linked aniline mustards.

Linker Chain Length (Number of Carbons)Relative DNA Cross-linking AbilityRelative Antitumor ActivityReference
2Sub-optimalLower nih.gov
3IntermediateIntermediate nih.gov
4MaximalHighest nih.gov
5Sub-optimalLower nih.gov

Importance of Terminal Amine Functionality (e.g., Morpholino vs. Other Amines)

The chemical nature of the terminal group on the N9-side chain is vital for secondary interactions that stabilize the drug-DNA complex and for modulating pharmacological properties. The basicity of a terminal amine allows for protonation at physiological pH, forming a cation that can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

The choice of the terminal amine influences activity significantly. For instance, in a study of kinase inhibitors, a primary amine at the terminus of the side chain was found to be more effective than secondary or tertiary amines. researchgate.net In the context of antimalarial activity, compounds bearing a terminal morpholinyl group, as seen in 9-((2-Morpholinoethyl)amino)acridine, have been reported to show modest activity. nih.gov The morpholino group is a cyclic secondary amine with a unique conformational profile and hydrogen bonding capability that can influence solubility, cell permeability, and target engagement.

Stereo-chemical Considerations and Conformational Flexibility

The conformational freedom of the N9-side chain is a critical, albeit less explored, aspect of the structure-activity relationship of acridine analogs. The flexibility of the linker allows the terminal group to adopt an optimal orientation for interaction within the minor or major groove of DNA.

Studies on bis-acridines (two acridine rings joined by a linker) have shown that the conformational flexibility of the connecting chain is a deciding factor in their DNA binding mode. A more rigid, short linker tends to favor mono-intercalation (only one acridine ring intercalates), whereas a longer, more flexible linker can permit bis-intercalation (both rings intercalate). While not directly analogous to a monomeric acridine, this principle highlights the importance of the side chain's ability to adopt different spatial arrangements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 9-((2-Morpholinoethyl)amino)acridine Series

QSAR studies on acridine derivatives, a class of compounds known for their diverse pharmacological activities including anticancer properties, have been instrumental in elucidating the structural requirements for their biological action. While specific QSAR models exclusively for the 9-((2-Morpholinoethyl)amino)acridine series are not extensively detailed in publicly available literature, the principles and findings from closely related 9-aminoacridine (B1665356) analogs offer significant understanding.

Development of Predictive Models

The development of predictive QSAR models for acridine derivatives typically involves the use of statistical methods like multiple linear regression (MLR) to establish a mathematical relationship between the physicochemical properties of the compounds and their observed biological activities.

In a typical QSAR study, a series of analogs is synthesized, and their biological activity, such as cytotoxicity against cancer cell lines, is determined. Concurrently, a variety of molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.

For instance, studies on phenylamino-acridine derivatives have successfully employed MLR to model their DNA binding affinity. These models demonstrate that a combination of topological and physicochemical parameters can yield statistically significant correlations, providing a predictive framework for the design of new compounds. The general process for developing such predictive models involves:

Data Set Compilation: A series of 9-((2-Morpholinoethyl)amino)acridine analogs with their corresponding biological activity data (e.g., IC50 values for cytotoxicity) is collected.

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the series.

Model Building: Statistical techniques, most commonly MLR, are used to build equations that correlate a selection of descriptors with the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and validation techniques to ensure its reliability.

The following table illustrates a hypothetical dataset that would be used to develop a QSAR model for this series:

Compound IDSubstituent (R)Biological Activity (e.g., log(1/IC50))Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molar Refractivity)
1H5.22.585.3
22-Cl5.83.290.1
34-OCH35.52.388.7
43-NO26.12.892.5

Identification of Key Physicochemical Descriptors for Biological Effects

Through the development of QSAR models for various acridine series, several key physicochemical descriptors have been consistently identified as being crucial for their biological effects. These descriptors provide insights into the molecular properties that govern the interaction of these compounds with their biological targets.

Electronic Properties: The electronic nature of the substituents on the acridine ring system has been shown to be a significant determinant of activity. Descriptors related to electron distribution, such as Hammett constants (σ) and atomic net charges, often feature in QSAR equations for acridine derivatives. For example, in some series, electron-releasing substituents have been found to enhance activity, while in others, electron-withdrawing groups are beneficial. This suggests that the electronic properties of the acridine core are critical for its interaction with biological macromolecules, such as DNA or specific enzymes.

Hydrophobicity: The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (LogP), is another critical factor. Hydrophobicity influences the compound's ability to cross cell membranes and reach its intracellular target. QSAR studies on related acridine compounds have demonstrated a correlation between lipophilicity and biological activity, although the optimal level of hydrophobicity can vary depending on the specific biological endpoint.

Steric and Topological Properties: The size and shape of the molecule, as well as its substituents, play a vital role in its biological activity. Steric descriptors, such as molar refractivity (MR) and Taft steric parameters, and topological indices, which describe the branching and connectivity of the molecule, are frequently found to be important in QSAR models of acridine derivatives. For instance, studies on phenylamino-acridines have highlighted the significance of molar refractivity, which is a measure of the volume occupied by a substituent and its polarizability, in modeling their DNA binding affinity. An increase in molar refractivity was found to enhance the DNA binding of these compounds.

The following table summarizes some of the key physicochemical descriptors and their general influence on the biological activity of acridine analogs, based on published QSAR studies:

Descriptor TypeExample DescriptorsGeneral Influence on Biological Activity
Electronic Hammett constants (σ), Atomic net chargesModulates the electronic interaction with the biological target. The effect (enhancing or diminishing) depends on the specific series and target.
Hydrophobic LogP, Hydrophobic constants (π)Influences membrane permeability and access to the target site. An optimal range of hydrophobicity is often observed.
Steric/Topological Molar Refractivity (MR), Wiener index, Randic connectivity indexAffects the fit of the molecule into the binding site of the target. Both size and shape are critical for optimal interaction.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 9 2 Morpholinoethyl Amino Acridine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Preclinical ADME studies are fundamental in characterizing the pharmacokinetic properties of a drug candidate. These studies provide critical information on how a compound is processed by a living organism, which is vital for predicting its efficacy and disposition.

In Vitro Permeability Studies (e.g., Caco-2 Models)

In vitro permeability assays are crucial for predicting the oral absorption of a drug candidate. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Tissue Distribution Profiling in Animal Models

Understanding how a drug distributes into various tissues is key to assessing its potential efficacy and identifying potential sites of accumulation. While specific tissue distribution data for 9-((2-Morpholinoethyl)amino)acridine are not available, studies on other acridine (B1665455) derivatives provide insight into the expected behavior of this class of compounds.

For instance, a preclinical study on the acridine derivative AC04 in Wistar rats revealed extensive penetration into several tissues. tandfonline.comnih.gov Following intravenous administration, AC04 showed high concentrations in the lung, spleen, and liver. nih.gov Such studies typically involve the administration of the compound to animal models, followed by the collection of various tissues at different time points to determine the drug concentration. This information helps in understanding the volume of distribution and whether the drug reaches its intended site of action. mdpi.com

Table 1: Illustrative Tissue Distribution Profile of an Acridine Derivative (AC04) in Rats

TissueAUC₀₋₉₆ (ng·h/mL)
Lung798,443
Liver303,722
Spleen263,211

Note: This table is based on data for the related acridine derivative AC04 and is for illustrative purposes only. nih.gov

Metabolic Stability and Metabolite Identification (e.g., Hepatic Microsomes, Hepatocytes)

The metabolic stability of a compound is a critical determinant of its half-life and bioavailability. In vitro models such as liver microsomes and hepatocytes are commonly used to assess this parameter. These systems contain the necessary enzymes, primarily cytochrome P450s, responsible for drug metabolism.

Specific metabolic stability data, such as half-life (t½) and intrinsic clearance (CLint) for 9-((2-Morpholinoethyl)amino)acridine, have not been detailed in available literature. However, studies on other 9-substituted acridine derivatives have been conducted to improve metabolic stability and achieve a longer half-life. nih.gov The metabolism of acridine compounds can involve oxidation, leading to more hydrophilic species, or the formation of acridones. researchgate.netnih.gov For example, the metabolism of the related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in humans primarily involves N-oxidation of the side chain and the formation of an acridone (B373769). nih.gov

Table 2: Common Metabolic Reactions for Acridine Derivatives

Metabolic ReactionDescription
N-oxidationAddition of an oxygen atom to a nitrogen atom, often on a side chain.
Acridone FormationOxidation of the acridine ring system to form a 9(10H)-acridone.
N-demethylationRemoval of a methyl group from a nitrogen atom.

Note: This table illustrates common metabolic pathways for related acridine compounds. nih.gov

Routes and Rates of Excretion in Animal Models

Determining the routes and rates of excretion is essential for understanding how a drug and its metabolites are eliminated from the body. These studies are typically conducted in animal models by analyzing urine and feces over time after administration of the compound.

While specific excretion data for 9-((2-Morpholinoethyl)amino)acridine are not publicly available, studies of similar compounds can provide a general framework. For the related compound DACA, approximately 44% of the administered dose was recovered in the urine of cancer patients over 72 hours, with only a very small fraction being the unchanged parent drug. nih.gov The major excreted metabolite was an N-oxide-acridone derivative. nih.gov This indicates that for some acridine derivatives, renal excretion of metabolites is a significant elimination pathway.

Pharmacodynamic Biomarker Modulation in Preclinical Systems

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For an agent like 9-((2-Morpholinoethyl)amino)acridine, this involves assessing its interaction with its molecular target.

Assessment of Molecular Target Engagement (e.g., Topoisomerase Activity in Cells)

Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes, which are critical for DNA replication and transcription. mdpi.comresearchgate.net 9-Aminoacridine (B1665356) derivatives, in particular, have been identified as potent inhibitors of topoisomerase II. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Approaches for 9 2 Morpholinoethyl Amino Acridine Research

Molecular Docking Simulations with Biomolecular Targets (DNA, RNA, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a biomolecular target, such as DNA, RNA, or a protein.

Molecular docking simulations have been instrumental in predicting how 9-aminoacridine (B1665356) derivatives, including those with a morpholinoethylamino side chain, bind to their biological targets. The planar acridine (B1665455) ring is a classic DNA intercalator, positioning itself between the base pairs of the DNA double helix. jscimedcentral.comjscimedcentral.com Docking studies on various 9-anilinoacridine (B1211779) derivatives targeting DNA topoisomerase II have shown that the acridine nucleus intercalates into the DNA base pairs, which is a key aspect of their biological activity. jscimedcentral.comjscimedcentral.com

In the context of protein targets, docking studies of novel 9-aminoacridine derivatives with potential antimalarial activity have been conducted against plasmepsin I and II. researchgate.net These studies help in understanding the binding energies and interaction patterns within the active sites of these enzymes. researchgate.net For instance, derivatives with favorable binding energies were identified, suggesting a strong potential for inhibition. researchgate.net

While specific binding affinity values (such as Kd or Ki) for 9-((2-Morpholinoethyl)amino)acridine are not extensively reported in the context of computational studies, the Glide scores from docking simulations provide a qualitative measure of binding affinity. For example, various heterocyclic substituted 9-anilinoacridines have shown Glide scores ranging from -5.58 to -7.78 against topoisomerase II, indicating good binding affinity. jscimedcentral.com

A significant outcome of molecular docking is the identification of specific amino acid residues or nucleotides that are crucial for the binding of the ligand.

DNA Intercalation and Interactions:

A crystal structure of a closely related compound, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, complexed with the DNA hexanucleotide d(CGTACG)2, provides valuable insights. nih.govnih.gov In this structure, the acridine ring intercalates between the CpG dinucleotide steps. nih.gov The morpholinoethyl side chain resides in the major groove of the DNA. nih.gov Key interactions include:

The protonated morpholino nitrogen is in proximity to the N7 and O6 atoms of a guanine (B1146940) base (G2). nih.gov

The morpholino group, in a twisted boat conformation, makes van der Waals contact with the O4 oxygen of a thymine (B56734) base (T3). nih.gov

An 'end-stacked' drug molecule, which links adjacent DNA duplexes in the crystal lattice, shows its protonated morpholino nitrogen hydrogen bonding to the N7 atom of another guanine (G6). nih.gov

The following table summarizes the key interactions observed for the intercalated morpholino-acridine derivative with DNA:

Interacting Part of Compound Interacting Nucleotide/DNA Feature Type of Interaction
Acridine Ring Between C-G base pairs Intercalation
Protonated Morpholino Nitrogen N7 and O6 of Guanine (G2) Electrostatic Interaction
Morpholino Ring O4 of Thymine (T3) Van der Waals Contact

Protein Interactions:

Docking studies of 9-aminoacridine derivatives with protein targets have identified key amino acid residues in the binding sites. For example, in the active site of plasmepsin I, a derivative was found to form key binding interactions with Val76, Thr218, Asp215, and Asp32. researchgate.net Such information is critical for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the analysis of conformational changes, stability, and the role of solvent molecules over time.

MD simulations have been employed to study the stability of acridine derivatives when bound to their targets. For instance, simulations of 9-aminoacridine intercalated into a DNA heptanucleotide have been used to analyze the physical basis of the neighbor-exclusion principle, which states that intercalation typically occurs at every other base-pair site. nih.gov These simulations help in understanding the energetic factors that govern the stability of such complexes. nih.gov

In the context of protein-ligand complexes, MD simulations can be used to assess the dynamic stability of the docked poses. For example, a 100 ns MD simulation was used to study the dynamic behavior of an oxazine (B8389632) substituted 9-anilinoacridine complexed with a SARS-CoV-2 protein target. nih.gov Such simulations can reveal whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes within the binding pocket.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on density functional theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets.

Quantum chemical calculations have been used to explain the experimental observations for 9-phosphorylated acridine derivatives, including their inhibitory activities and antioxidant properties. nih.gov For 9-aminoacridine, quantum crystallography and periodic DFT calculations have been used to study the influence of protonation on its electronic characteristics. nih.gov

Protonation was found to significantly alter the electron density distribution around the amine group and to stabilize the crystal structure through strong hydrogen bonds. nih.gov These calculations revealed that while the geometry of the acridine ring is largely unchanged upon protonation, the electronic properties are modified, which can impact its interaction with biomolecules. nih.gov Such studies are crucial for understanding how the electronic structure of the acridine core in 9-((2-Morpholinoethyl)amino)acridine influences its binding and reactivity. The reactivity of the molecule towards nucleophilic and electrophilic attack can also be predicted using these methods. researchgate.net

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its ability to interact with biological targets. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to nucleophilic reactions. youtube.com Conversely, the LUMO is the innermost orbital without electrons and serves as an electron acceptor, governing electrophilic reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For acridine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies and electron density distributions of these frontier orbitals. researchgate.net For instance, in studies of N-(heterocyclic)-9-aminoacridine derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have shown that the electron density of the HOMO is typically distributed over the 9-aminoacridine moiety, while the LUMO's distribution can vary depending on the substituent. researchgate.net This analysis helps to predict the most probable sites for electrophilic and nucleophilic attack, providing insight into how these molecules might interact with DNA or protein targets. nih.govresearchgate.net

PropertyDescriptionSignificance in Acridine Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability. A higher HOMO energy suggests a stronger tendency to donate electrons to an acceptor, such as a biological macromolecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Reflects the molecule's electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons, which is crucial for interactions with electron-rich biological sites.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive, which can correlate with higher biological activity.

This interactive table summarizes the key parameters of Frontier Molecular Orbital (FMO) analysis and their relevance in studying acridine derivatives.

Prediction of Spectroscopic Properties for Interaction Studies

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like 9-aminoacridine derivatives. researchgate.net These predictions are vital for interpreting experimental spectra and understanding how molecular structure influences electronic transitions. By calculating properties such as UV-Vis absorption wavelengths (λmax), researchers can gain insight into the molecule's electronic structure and how it is perturbed upon interaction with biological targets like DNA or proteins. mdpi.com

For example, TD-DFT calculations have been used to predict the UV-Vis absorption spectra of various N-(heterocyclic)-9-aminoacridine derivatives. researchgate.net These theoretical spectra can be compared with experimental data obtained from spectrophotometry to validate the computational model and confirm the structural and electronic characteristics of the synthesized compounds. researchgate.net Discrepancies between predicted (gas phase or in-solvent models) and experimental spectra can reveal important information about solvent effects and specific intermolecular interactions, such as hydrogen bonding. researchgate.net This synergy between computational prediction and experimental measurement is crucial for characterizing the binding modes of acridine derivatives with their biological targets. mdpi.com

Acridine DerivativePredicted λmax (nm) (Computational)Observed λmax (nm) (Experimental)
N-thiazolyl-9-aminoacridine419, 398, 380421, 400, 382
N-(1,3,4-thiadiazolyl)-9-aminoacridine425, 403, 385428, 405, 387
N-(5-methyl-1,3,4-thiadiazolyl)-9-aminoacridine428, 406, 388430, 408, 389

This interactive table presents a representative comparison of computationally predicted versus experimentally observed UV-Vis absorption maxima for a series of 9-aminoacridine analogs, based on data from similar compounds. researchgate.net

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For acridine derivatives, structure-based virtual screening, which utilizes molecular docking, has been successfully employed. In this approach, candidate molecules are computationally "docked" into the three-dimensional structure of a biological target's binding site. Algorithms then score the binding poses based on factors like steric fit, hydrogen bonding, and electrostatic interactions. nih.gov

This strategy has been applied to design and identify novel 9-anilinoacridine derivatives as potential inhibitors for various therapeutic targets. For instance, researchers have used molecular docking to screen libraries of these compounds against the main protease of SARS-CoV-2 and against kinases like Src and MEK, which are implicated in cancer. nih.govnih.gov The docking scores and predicted binding interactions help prioritize which analogs should be synthesized and tested in vitro, streamlining the drug discovery process. nih.gov

De novo design, in contrast, involves the computational creation of novel molecular structures from scratch, rather than screening existing ones. Algorithms piece together fragments or atoms within the constraints of a target's binding site to build a complementary ligand. While less common for acridines than virtual screening, the principles of rational design are often used. This involves modifying the acridine scaffold with different functional groups to enhance binding affinity or other desirable properties based on an understanding of the target's structure, a process often guided by initial docking studies. nih.govjppres.com

Cheminformatics Approaches for Large-Scale Data Analysis and Prediction

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds, enabling the prediction of their properties and biological activities. A key technique in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com

For acridine derivatives, QSAR models have been developed to predict their antitumor activity. researchgate.netresearchgate.net In these studies, a set of known acridine analogs with measured biological activities is used as a training set. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as:

Electronic properties: HOMO/LUMO energies, dipole moment.

Steric properties: Molecular volume, surface area.

Topological properties: Connectivity indices that describe how atoms are bonded.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net Once a statistically robust model is created, it can be used to predict the activity of new, untested acridine derivatives based solely on their calculated descriptors. This predictive capability allows for the high-throughput screening of virtual libraries and the rational design of more potent compounds. researchgate.net

Advanced Analytical Methodologies for the Research of 9 2 Morpholinoethyl Amino Acridine

Spectroscopic Techniques for Interaction Studies

Spectroscopic methods are fundamental in elucidating the interactions of 9-((2-Morpholinoethyl)amino)acridine with biological macromolecules, such as DNA and proteins. These techniques provide insights into binding modes, conformational changes, and the thermodynamics of these interactions.

UV-Visible Spectroscopy for Binding Characterization

UV-Visible spectroscopy is a primary tool for confirming the binding of 9-aminoacridine (B1665356) derivatives to macromolecules like DNA. The interaction of the planar acridine (B1665455) ring with the DNA base pairs typically results in a bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity) in the absorption spectrum of the compound. These spectral changes are indicative of the intercalation of the acridine moiety between the DNA base pairs.

By systematically titrating a solution of 9-((2-Morpholinoethyl)amino)acridine with increasing concentrations of DNA and monitoring the changes in absorbance, the binding constant (Kb) can be determined. This provides a quantitative measure of the binding affinity.

Table 1: Illustrative UV-Visible Spectral Data for Acridine-DNA Interaction

Parameter Observation Interpretation
λmax (free compound) ~400-425 nm Characteristic absorption of the acridine chromophore.
λmax (bound compound) Red-shift of 5-20 nm Intercalation into the DNA double helix.
Molar Absorptivity Decrease (Hypochromism) Stacking interactions between the acridine ring and DNA base pairs.

| Binding Constant (Kb) | 104 - 106 M-1 | Strength of the binding interaction. |

Fluorescence Spectroscopy (e.g., Quenching, Emission Shifts, Lifetime Assays)

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of fluorescent molecules like 9-((2-Morpholinoethyl)amino)acridine to biomolecules. The intrinsic fluorescence of the acridine ring can be significantly altered upon binding.

Fluorescence quenching, a decrease in fluorescence intensity, is a common observation when an acridine derivative binds to DNA. This quenching can occur through static or dynamic mechanisms. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (in this case, the DNA). In dynamic quenching, the excited fluorophore is deactivated upon collision with the quencher. Time-resolved fluorescence lifetime assays can distinguish between these mechanisms, as static quenching does not affect the fluorescence lifetime, while dynamic quenching does.

Furthermore, shifts in the fluorescence emission maximum can provide information about the microenvironment of the bound molecule. For instance, a blue shift (to shorter wavelengths) may indicate a more hydrophobic environment.

Table 2: Representative Fluorescence Spectroscopy Findings for Acridine Derivatives

Technique Finding Significance
Steady-State Fluorescence Significant quenching of fluorescence upon addition of DNA. Indicates strong interaction and complex formation.
Emission Shift Potential blue or red shift in the emission maximum. Provides insights into the polarity of the binding site.

| Fluorescence Lifetime Assay | Unchanged or biphasic decay lifetime. | Helps to elucidate the quenching mechanism (static vs. dynamic). |

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is an invaluable technique for investigating changes in the secondary structure of chiral macromolecules, such as DNA and proteins, upon ligand binding. While 9-((2-Morpholinoethyl)amino)acridine itself is achiral, its interaction with the chiral DNA can induce a CD signal in the absorption region of the acridine chromophore. This induced CD signal is a strong indicator of a specific, ordered binding mode, such as intercalation.

Moreover, changes in the intrinsic CD spectrum of DNA in the 200-300 nm region can reveal alterations in its conformation (e.g., from B-form to A-form or Z-form) as a result of binding to the acridine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of the complex formed between 9-((2-Morpholinoethyl)amino)acridine and a biomolecule. 1D NMR techniques, such as 1H NMR, can show significant chemical shift changes and line broadening for the protons of both the acridine derivative and the macromolecule upon complex formation.

2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify through-space proximities between the protons of the acridine derivative and the protons of the biomolecule, allowing for the precise determination of the binding site and orientation of the ligand within the complex.

Chromatographic Methods for Purity and Concentration Determination

Chromatographic techniques are essential for the quality control of 9-((2-Morpholinoethyl)amino)acridine, ensuring its purity and enabling accurate concentration determination.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying 9-((2-Morpholinoethyl)amino)acridine. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), would be suitable for this compound.

Due to the inherent fluorescence of the acridine ring system, a fluorescence detector can be used, providing high sensitivity and selectivity. This allows for the detection and quantification of the compound at very low concentrations and the effective separation from non-fluorescent impurities. The method would be validated for linearity, accuracy, precision, and limits of detection and quantification.

Table 3: Typical Parameters for HPLC Analysis of Acridine Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile and a buffered aqueous solution.
Detection Fluorescence (Excitation: ~400 nm, Emission: ~460 nm)
Retention Time Dependent on the specific chromatographic conditions.

| Purity Assessment | Peak area percentage of the main compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to compounds like 9-((2-Morpholinoethyl)amino)acridine is limited by the compound's inherent low volatility and high polarity, which are characteristic of molecules containing multiple amine functionalities and a large aromatic system. Direct analysis by GC-MS is therefore challenging, necessitating a chemical modification step known as derivatization to enhance volatility and thermal stability. youtube.comsemanticscholar.org

Derivatization chemically alters the analyte to make it more amenable to GC analysis. For a compound such as 9-((2-Morpholinoethyl)amino)acridine, the primary and secondary amine groups are the main targets for derivatization. Common strategies that could be employed include:

Silylation: This is a widely used derivatization technique where active hydrogen atoms in the amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting silylated derivative is significantly more volatile and less polar, allowing for its passage through the GC column.

Acylation: This method involves the introduction of an acyl group, typically using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). gcms.cznih.gov These reagents react with the amine groups to form stable, volatile amide derivatives. The presence of fluorine atoms in these derivatives also enhances their detectability by electron capture detection (ECD) if that were to be used in conjunction with GC.

Table 1: Potential Derivatization Strategies for GC-MS Analysis of 9-((2-Morpholinoethyl)amino)acridine

Derivatization MethodReagent ExampleTarget Functional GroupProperties of Derivative
SilylationBSTFA or MSTFAPrimary and Secondary AminesIncreased volatility, Increased thermal stability
AcylationTFAA or PFPAPrimary and Secondary AminesIncreased volatility, Enhanced detectability (ECD)

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules and the identification of their metabolites. For a compound like 9-((2-Morpholinoethyl)amino)acridine, mass spectrometry provides precise molecular weight information and detailed structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of 9-((2-Morpholinoethyl)amino)acridine and its metabolites by providing highly accurate mass measurements. longdom.org This capability allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence, typically with mass accuracy in the sub-ppm range. This is particularly important to differentiate between isobaric compounds, which have the same nominal mass but different elemental compositions.

Techniques such as time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry are commonly employed for HRMS. longdom.org The high resolving power of these instruments can distinguish between ions with very small mass differences, which is essential in complex biological matrices where numerous endogenous compounds may be present. For instance, HRMS can differentiate the molecular ion of 9-((2-Morpholinoethyl)amino)acridine from other co-eluting compounds that may have the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation patterns. nih.gov In a tandem mass spectrometry experiment, the molecular ion of 9-((2-Morpholinoethyl)amino)acridine is first selected in the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The fragmentation of 9-((2-Morpholinoethyl)amino)acridine would be expected to occur at the most labile bonds. Key fragmentation pathways would likely involve:

Cleavage of the bond between the acridine ring and the aminoethyl side chain.

Fragmentation within the morpholinoethyl side chain, such as cleavage of the C-N or C-O bonds in the morpholine (B109124) ring, or the ethyl linker.

Loss of small neutral molecules from the acridine core.

The resulting fragment ions are then detected, and the fragmentation pattern provides a structural fingerprint of the molecule. This information is invaluable for confirming the identity of the compound and for identifying its metabolites, which may have been modified at different positions on the molecule. While specific tandem mass spectra for 9-((2-Morpholinoethyl)amino)acridine are not widely published, analysis of related acridine derivatives suggests that fragmentation of the side chain is a dominant pathway. nih.govlibretexts.orgmiamioh.edu

X-ray Crystallography for Ligand-Biomolecule Complex Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of molecules, including complex assemblies of a ligand bound to a biological macromolecule such as DNA or a protein. This method provides unparalleled insight into the specific molecular interactions that govern the biological activity of a compound.

In this crystal structure, the acridine portion of the molecule intercalates between the cytosine and guanine (B1146940) base pairs of the DNA duplex. nih.gov The morpholinoethyl side chain is positioned in the major groove of the DNA helix. The protonated nitrogen atom of the morpholine ring is observed to be in proximity to the N7 and O6 atoms of a guanine base, suggesting potential hydrogen bonding interactions. nih.gov The morpholino group itself adopts a twisted boat conformation and makes van der Waals contacts with a thymine (B56734) base. nih.gov

This structural information is crucial for understanding the structure-activity relationships of this class of compounds. The precise orientation of the ligand within the DNA binding site and the specific contacts it makes with the DNA bases and backbone can explain its mechanism of action, such as the inhibition of enzymes like topoisomerase. nih.gov

Table 2: Crystallographic Data for the Complex of a 9-((2-Morpholinoethyl)amino)acridine Analogue with DNA

ParameterValue
Compound9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Biomoleculed(CGTACG)2
Resolution1.8 Å
Space GroupP64
R-factor21.9%
Binding ModeIntercalation between CpG steps
Side Chain LocationMajor Groove
Key InteractionsProtonated morpholino nitrogen with guanine N7 and O6, van der Waals contact with thymine O4

Data from the crystal structure of the complex formed between d(CGTACG)2 and 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide. nih.gov

Biosensor-Based Assays for Real-Time Binding Kinetics

Biosensor-based assays are advanced analytical methods that allow for the real-time, label-free monitoring of molecular interactions, such as the binding of a small molecule like 9-((2-Morpholinoethyl)amino)acridine to its biological target. These techniques provide valuable data on the kinetics of binding, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govowls-sensors.com

One of the most widely used biosensor technologies is Surface Plasmon Resonance (SPR). In a typical SPR experiment, a biomolecular target, such as DNA or a protein, is immobilized on the surface of a sensor chip. A solution containing the ligand, in this case, 9-((2-Morpholinoethyl)amino)acridine, is then flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

The binding process is monitored over time to generate a sensorgram, which plots the response units versus time. From the association and dissociation phases of the sensorgram, the kinetic parameters can be calculated. This information is critical for understanding the mechanism of action of a drug candidate and for optimizing its binding properties.

While specific biosensor studies on 9-((2-Morpholinoethyl)amino)acridine are not extensively documented, the application of SPR to study the binding of other 9-aminoacridine derivatives has been reported. For example, SPR has been used to determine the binding affinities of 9-aminoacridine derivatives to the FoxP3 protein, demonstrating the utility of this technique for this class of compounds. nih.gov Such studies have shown that these compounds can bind to their targets with dissociation constants in the micromolar range, providing a quantitative measure of their binding strength. nih.gov

Table 3: Representative Kinetic Parameters Obtainable from Biosensor Assays

Kinetic ParameterSymbolDescription
Association Rate ConstantkonThe rate at which the ligand binds to the target.
Dissociation Rate ConstantkoffThe rate at which the ligand-target complex dissociates.
Equilibrium Dissociation ConstantKDThe ratio of koff to kon, indicating the affinity of the interaction.

Microscopic Techniques for Cellular and Subcellular Localization Studies

Microscopic techniques are essential for visualizing the distribution of molecules within cells and tissues, providing critical information about their sites of action and potential mechanisms of toxicity. For a compound like 9-((2-Morpholinoethyl)amino)acridine, which is expected to interact with intracellular targets such as nucleic acids, understanding its subcellular localization is of paramount importance.

Many acridine derivatives, including 9-aminoacridine, are inherently fluorescent, which makes them well-suited for study by fluorescence microscopy. nih.govnih.gov Confocal laser scanning microscopy (CLSM) is a particularly powerful technique that allows for high-resolution optical sectioning of cells, enabling the three-dimensional reconstruction of the compound's distribution.

In a typical experiment, live or fixed cells are treated with 9-((2-Morpholinoethyl)amino)acridine, and its fluorescence is then visualized using a microscope equipped with the appropriate excitation and emission filters. By co-staining the cells with fluorescent dyes that specifically label different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes), it is possible to determine the specific subcellular compartments in which the acridine derivative accumulates. nih.gov

Studies on related 9-aminoacridine compounds have shown that they often accumulate in the nucleus and nucleolus, consistent with their ability to bind to DNA and RNA. nih.govnih.gov The morpholinoethylamino side chain may also influence the compound's localization, potentially affecting its transport across cellular membranes and its affinity for different organelles. The surface charge and chemical composition of a molecule can significantly impact its cellular uptake and localization. rsc.org Advanced techniques such as near-field laser desorption/laser postionization mass spectrometry (NDPI-MS) can even provide subcellular chemical imaging, revealing concentration-dependent and regional accumulation patterns of acridine drugs. researchgate.net The insights gained from these microscopic studies are crucial for correlating the molecular properties of 9-((2-Morpholinoethyl)amino)acridine with its biological activity.

Future Research Directions and Unexplored Avenues for 9 2 Morpholinoethyl Amino Acridine

Design and Synthesis of Novel Acridine (B1665455) Scaffolds with Enhanced Target Selectivity

The development of new 9-((2-Morpholinoethyl)amino)acridine analogs is a promising avenue for improving target selectivity and therapeutic efficacy. A key strategy involves the synthesis of derivatives with modifications to both the acridine core and the morpholino side chain. For instance, introducing various substituents on the acridine ring can modulate the compound's electronic and steric properties, potentially leading to more specific interactions with biological targets.

Furthermore, structure-activity relationship (SAR) studies are crucial for rationally designing new analogs. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophores responsible for target binding and selectivity. This approach has been successfully employed for other acridine derivatives, such as the synthesis of 9-anilinoacridines bearing an alkylating N-mustard residue, which demonstrated potent antitumor activity. nih.gov

Table 1: Strategies for Designing Novel Acridine Scaffolds

StrategyRationalePotential Outcome
Modification of the Acridine Core Altering electronic and steric properties to influence target binding.Enhanced selectivity and reduced off-target effects.
Alteration of the Side Chain Modifying the length, flexibility, and functional groups of the morpholinoethylamino side chain.Improved pharmacokinetic properties and target engagement.
Introduction of Functional Groups Adding groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target.Increased binding affinity and specificity.
Conformational Restriction Synthesizing rigid analogs to lock the molecule in a bioactive conformation.Higher potency and selectivity.

Exploration of Previously Uninvestigated Biological Targets or Pathways

While acridine derivatives are known to interact with DNA and topoisomerase enzymes, the full spectrum of their biological targets remains to be elucidated. nih.gov Future research should focus on identifying novel molecular targets and pathways for 9-((2-Morpholinoethyl)amino)acridine. High-throughput screening of compound libraries against a wide range of biological targets can uncover unexpected activities.

One area of interest is the investigation of its effects on regulatory T cells (Tregs), which play a role in immune homeostasis and can inhibit anti-tumor immunity. A recent study identified a group of 9-aminoacridines that selectively downregulate Treg functions through the transcription factor FoxP3, suggesting a potential immunotherapeutic application. nih.gov Investigating whether 9-((2-Morpholinoethyl)amino)acridine shares this activity could open new therapeutic avenues. Additionally, exploring its potential as an inhibitor of enzymes like butyrylcholinesterase, which is relevant in Alzheimer's disease, could be a fruitful area of research, as other 9-substituted acridines have shown promise in this regard. nih.gov

Development of Advanced Prodrug Strategies for Enhanced Preclinical Research Delivery

To improve the preclinical performance of 9-((2-Morpholinoethyl)amino)acridine, the development of advanced prodrug strategies is essential. Prodrugs are inactive precursors that are converted into the active drug within the body, often at the target site. This approach can enhance solubility, stability, and bioavailability, while minimizing off-target toxicity.

A notable strategy involves the use of platinum(IV) prodrugs of highly cytotoxic platinum-acridine anticancer agents. nih.govresearchgate.net This approach allows for the targeted delivery of the active compound to cancer cells. nih.govresearchgate.net Another strategy is to conjugate the acridine derivative to a targeting moiety, such as a peptide that recognizes a specific receptor on cancer cells, thereby facilitating targeted delivery. researchgate.net These strategies can lead to a wider therapeutic window and improved efficacy in preclinical models. researchgate.net

Application of Emerging Biotechnological Tools in Mechanistic Elucidation (e.g., CRISPR-Cas9, Omics Technologies)

Emerging biotechnological tools offer powerful approaches to unravel the complex mechanisms of action of 9-((2-Morpholinoethyl)amino)acridine. The integration of CRISPR-Cas9 gene-editing technology with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive understanding of how the compound affects cellular processes. nih.govresearchgate.net

CRISPR-Cas9 can be used to create knockout or knockdown cell lines for specific genes, allowing researchers to identify the molecular targets that are essential for the compound's activity. nih.gov Omics technologies can then be used to analyze the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound. nih.govresearchgate.netnih.gov This integrated approach can help to identify the signaling pathways and cellular networks that are modulated by 9-((2-Morpholinoethyl)amino)acridine, providing valuable insights into its mechanism of action. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of 9-((2-Morpholinoethyl)amino)acridine, it is crucial to integrate experimental data with systems biology and network pharmacology approaches. researchgate.net These computational methods can analyze complex biological systems and identify the key nodes and pathways that are perturbed by the compound. researchgate.netnih.gov

Network pharmacology moves beyond the "one drug, one target" paradigm to consider the multiple targets and pathways that a drug may affect. researchgate.netnih.gov By constructing and analyzing drug-target-disease networks, researchers can predict potential therapeutic effects and adverse reactions. nih.gov This approach can help to identify synergistic drug combinations and reposition existing drugs for new indications. bohrium.com Integrating these computational approaches with experimental validation can provide a more complete picture of the pharmacological profile of 9-((2-Morpholinoethyl)amino)acridine.

Development of Advanced Analytical Probes Based on 9-((2-Morpholinoethyl)amino)acridine

The inherent fluorescent properties of the acridine scaffold make 9-((2-Morpholinoethyl)amino)acridine a promising candidate for the development of advanced analytical probes. These probes can be used to visualize and quantify biological processes in living cells and organisms. For example, by attaching a fluorophore to the acridine molecule, it is possible to create probes for detecting specific ions, molecules, or enzymatic activities.

Recent trends in the development of analytical probes include the use of lanthanide-doped upconversion nanoparticles, which offer advantages such as low autofluorescence and deep tissue penetration. scholaris.ca By functionalizing these nanoparticles with 9-((2-Morpholinoethyl)amino)acridine or its derivatives, it may be possible to develop highly sensitive and specific probes for a variety of bioanalytical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 9-((2-Morpholinoethyl)amino)acridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of 9-chloroacridine derivatives with 2-morpholinoethylamine. Key steps include:

  • Chlorination : Use phosphorus oxychloride (POCl₃) to convert acridone precursors to 9-chloroacridine intermediates .
  • Amination : React 9-chloroacridine with 2-morpholinoethylamine under reflux in a polar aprotic solvent (e.g., DMF or chloroform) at 80–100°C for 12–24 hours.
  • Yield Optimization : Excess amine (1.5–2.0 equivalents) and inert atmosphere (N₂/Ar) minimize hydrolysis of the chloro intermediate. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) improves purity .

Q. How can the purity and structural integrity of 9-((2-Morpholinoethyl)amino)acridine be validated?

  • Analytical Methods :
    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
    • NMR : Confirm substitution patterns (e.g., absence of residual chloro signals at δ 8.5–9.0 ppm in ¹H NMR).
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₂N₄O).
  • Purity Thresholds : ≥95% by HPLC is recommended for biological assays .

Q. What are the key physicochemical properties of 9-((2-Morpholinoethyl)amino)acridine relevant to drug design?

  • Lipophilicity : LogP ~2.1 (predicted via ChemAxon), indicating moderate membrane permeability.
  • pKa : The morpholino group (pKa ~7.5) ensures partial protonation at physiological pH, enhancing solubility .
  • Fluorescence : Acridine core emits blue fluorescence (λₑₘ ~450 nm), useful for cellular uptake studies .

Advanced Research Questions

Q. How does the morpholinoethylamino substituent influence DNA intercalation and topoisomerase inhibition compared to other acridine derivatives?

  • Mechanistic Insights :
    • The morpholino group enhances solubility and stabilizes DNA-acridine complexes via H-bonding with phosphate backbones.
    • Compared to 9-aminoacridine, the ethylmorpholino side chain increases topoisomerase II inhibition by 3-fold (IC₅₀ = 1.2 µM vs. 3.7 µM) .
  • Experimental Validation :
    • DNA Melting Studies : Monitor ΔTₘ (increase of 8–10°C indicates strong intercalation).
    • Topoisomerase Assays : Gel electrophoresis to visualize DNA relaxation inhibition .

Q. How can researchers resolve contradictions in reported cytotoxic activities of structurally similar acridines?

  • Case Study : Discrepancies in IC₅₀ values for 9-((2-Morpholinoethyl)amino)acridine vs. 9-phenoxyacridine derivatives may arise from:
    • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h).
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance DNA binding but reduce bioavailability .
  • Resolution Strategy :
    • Standardize assays using NCI-60 cell panels.
    • Perform comparative QSAR to isolate substituent contributions .

Q. What computational methods are effective for predicting the binding modes of 9-((2-Morpholinoethyl)amino)acridine with biomolecular targets?

  • Molecular Docking : Use AutoDock Vina with DNA duplex (PDB: 1Z3F) or topoisomerase II (PDB: 3QX3).
  • MD Simulations : AMBER force fields to assess stability of intercalated complexes over 100 ns trajectories.
  • QSAR Models : Topological descriptors (e.g., Wiener index) correlate with IC₅₀ values (R² = 0.82) .

Q. What experimental controls are critical when evaluating off-target effects in cellular assays?

  • Controls to Include :
    • Negative : Untreated cells and vehicle (e.g., DMSO ≤0.1%).
    • Positive : Doxorubicin (DNA intercalator) or etoposide (topoisomerase inhibitor).
    • Counterstains : Acridine orange (viability) and propidium iodide (apoptosis) to distinguish mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.